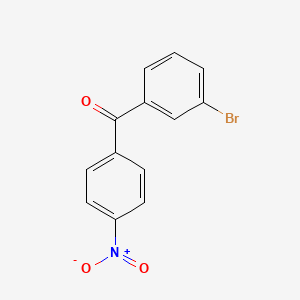

3-Bromo-4'-nitrobenzophenone

Vue d'ensemble

Description

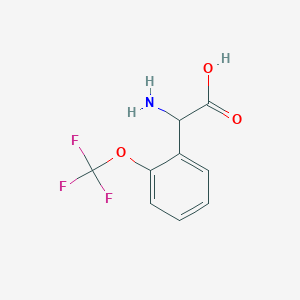

The compound of interest, 3-Bromo-4'-nitrobenzophenone, is a brominated nitrobenzophenone derivative. While the provided papers do not directly discuss 3-Bromo-4'-nitrobenzophenone, they offer insights into closely related compounds and their properties, which can be useful in understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related bromo-nitro compounds often involves nucleophilic substitution reactions, as seen in the study of 3-bromo-2-nitrobenzo[b]thiophene, which reacts with amines to produce N-substituted derivatives . Another related synthesis involves the Suzuki coupling reaction, which was used to create a thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene . These methods could potentially be adapted for the synthesis of 3-Bromo-4'-nitrobenzophenone.

Molecular Structure Analysis

X-ray powder diffraction has been used to characterize the structure of a similar compound, 3-nitro-4-hydroxy-4'-bromobenzophenone, revealing its orthorhombic crystal structure and unit cell parameters . Single-crystal X-ray diffractometry has also been employed to study the polymorphism of 4-bromobenzophenone, which could provide insights into the potential polymorphic nature of 3-Bromo-4'-nitrobenzophenone .

Chemical Reactions Analysis

The reactivity of bromo-nitro compounds with nucleophiles has been extensively studied. For instance, 3-bromo-2-nitrobenzo[b]thiophene shows interesting reactivity patterns with anilines, leading to both expected and unexpected substitution products . These findings suggest that 3-Bromo-4'-nitrobenzophenone may also exhibit unique reactivity with nucleophiles, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. For example, vibrational spectra and DFT simulations were used to study the properties of a thiophene derivative, which could be similar to those of 3-Bromo-4'-nitrobenzophenone . The stability of 4-bromomethyl-3-nitrobenzoic acid under different conditions was assessed using HPLC-UV, indicating potential stability concerns for 3-Bromo-4'-nitrobenzophenone under similar conditions . Additionally, the study of 4-bromobenzophenone polymorphism revealed important information about its melting point and thermal properties, which could be relevant to 3-Bromo-4'-nitrobenzophenone .

Applications De Recherche Scientifique

Synthesis of Sulfonamides

- Scientific Field : Medicinal Chemistry

- Application Summary : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction . Sulfonamides have a wide range of biological applications in medicine and as pesticides .

- Methods of Application : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .

- Results or Outcomes : Sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . Quantitative data or statistical analyses were not provided in the sources I found.

Synthesis of α-Bromonitrostyrenes

- Scientific Field : Organic Chemistry

- Application Summary : The presence of the bromo and nitro groups in the structure of α-bromonitrostyrene makes them highly reactive and versatile reagents in organic syntheses . α-Bromonitrostyrenes act as an effective dielectrophile in the reaction with various nucleophiles .

- Methods of Application : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .

- Results or Outcomes : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been focused on .

Synthesis of Anticancer Drugs

- Scientific Field : Medicinal Chemistry

- Application Summary : The bromo- 2- fluoronitrobenzene of 3- is a kind of important medicine intermediate, can be used for the synthesis of anticancer drugs .

- Results or Outcomes : The compound can also be used for the synthesis of Azilsartan .

Synthesis of Photoactive Compounds

- Scientific Field : Photochemistry

- Application Summary : The compound can be used in the synthesis of photoactive compounds, such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . These compounds are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage and molecular switches through external control .

- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Multistep Synthesis in Organic Chemistry

- Scientific Field : Organic Chemistry

- Application Summary : 3-Bromo-4’-nitrobenzophenone can be used in multistep synthesis processes in organic chemistry . For instance, it can be used in a reaction sequence involving nitration, conversion from the nitro group to an amine, and bromination .

- Results or Outcomes : The outcomes of these reactions are typically complex organic molecules .

Safety And Hazards

Propriétés

IUPAC Name |

(3-bromophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTVSXLUBZLXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641511 | |

| Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-nitrobenzophenone | |

CAS RN |

760192-92-5 | |

| Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)